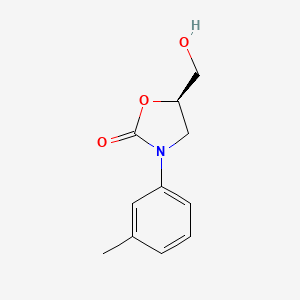
R-Toloxatone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-Toloxatone is a chemical compound with the molecular formula C11H13NO3 and the IUPAC name (5R)-5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one . It is a reversible inhibitor of monoamine oxidase A (MAO-A) and has been studied for its potential use in treating depression and other neurological conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R-Toloxatone involves the reaction between glycidol and m-toluidine to form 3-m-toluidinopropane-1,2-diol. This intermediate is then treated with diethyl carbonate in the presence of sodium methoxide, leading to an intermolecular cycloaddition to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
R-Toloxatone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxymethyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
R-Toloxatone has several scientific research applications:
Chemistry: It is used as a model compound in studies of MAO-A inhibitors.
Biology: Research on its effects on neurotransmitter levels and neuronal activity.
Medicine: Investigated for its potential use in treating depression and other mood disorders.
Industry: Utilized in the development of new antidepressant drugs and other therapeutic agents.
Mecanismo De Acción
R-Toloxatone acts as a reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is an enzyme found in norepinephrinergic and serotonergic neurons that regulates the metabolism of serotonin and catecholamines. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to an antidepressant effect .
Comparación Con Compuestos Similares
Similar Compounds
Befloxatone: Another reversible MAO-A inhibitor with similar antidepressant properties.
Cimoxatone: A selective MAO-A inhibitor used in the treatment of depression.
Moclobemide: A well-known reversible MAO-A inhibitor used clinically for depression.
Uniqueness
R-Toloxatone is unique in its specific molecular structure, which allows for selective and reversible inhibition of MAO-A. This selectivity reduces the risk of side effects and interactions compared to irreversible MAO inhibitors .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(5R)-5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m1/s1 |
Clave InChI |
MXUNKHLAEDCYJL-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2C[C@@H](OC2=O)CO |
SMILES canónico |
CC1=CC(=CC=C1)N2CC(OC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
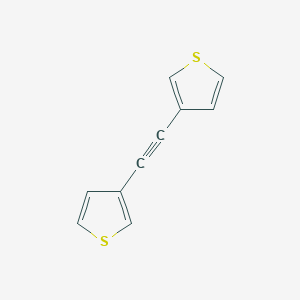
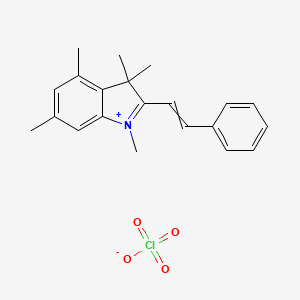
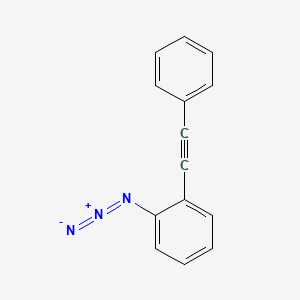
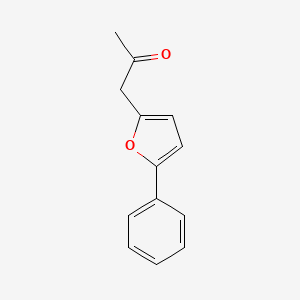
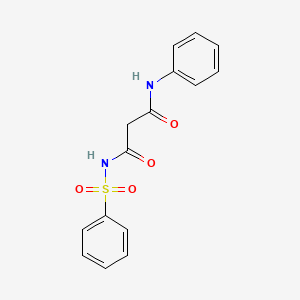
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
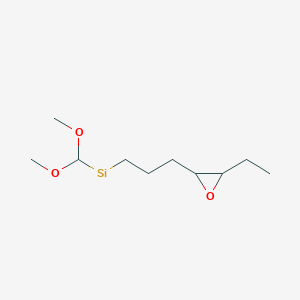
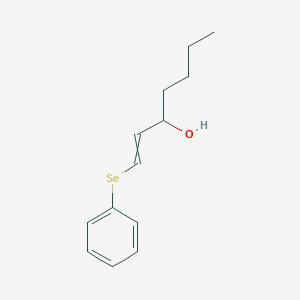
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
